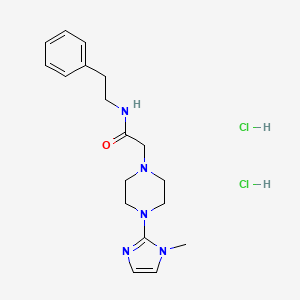

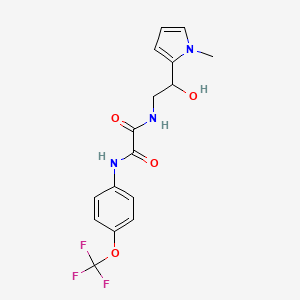

![molecular formula C23H23N7O3S B2408039 2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide CAS No. 902434-22-4](/img/structure/B2408039.png)

2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a triazoloquinazolin, and a sulfanylacetamide. These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar functional groups, while its stability could be influenced by the aromatic rings .Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of [1,2,4]triazolo[1,5-a]quinazoline derivatives have been a focus of scientific research due to their potential applications in medicinal chemistry and materials science. Novel methods for the synthesis of these compounds involve the use of azide and DCC coupling methods, offering pathways to a variety of derivatives with potential biological activities (Fathalla et al., 2007). Another approach involves the use of dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks, leading to the synthesis of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives (Al-Salahi & Geffken, 2011).

Biological Activities

[1,2,4]Triazolo[1,5-a]quinazoline derivatives have shown a range of biological activities, making them interesting targets for further pharmacological investigation. For instance, novel derivatives have exhibited promising antipyretic and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Ghorab et al., 2010). Additionally, some compounds within this class have been evaluated for their fungicidal activities against various pathogens, with certain derivatives demonstrating broad-spectrum fungicidal properties (Chen et al., 2009).

Antimicrobial and Antitumor Applications

The antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives has been assessed, showing effectiveness against a variety of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, which underscores their potential in addressing microbial resistance issues (Al-Salahi et al., 2013). Furthermore, certain quinazolinone derivatives have exhibited high anti-monoamine oxidase and antitumor activity, suggesting their applicability in cancer research and therapy development (Markosyan et al., 2015).

Mechanism of Action

Target of Action

It contains a benzimidazole moiety, which is known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to have various effects at the molecular and cellular levels, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Future Directions

Properties

IUPAC Name |

2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3S/c1-13-25-15-6-4-5-7-17(15)29(13)9-8-21-27-22-14-10-18(32-2)19(33-3)11-16(14)26-23(30(22)28-21)34-12-20(24)31/h4-7,10-11H,8-9,12H2,1-3H3,(H2,24,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAIGLOOZXDZAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC(=O)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

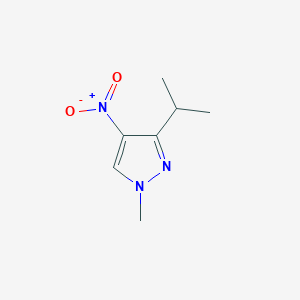

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

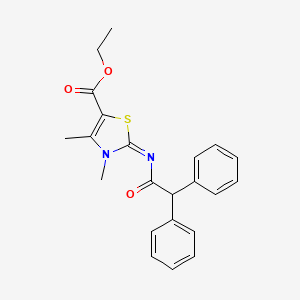

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)

![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)

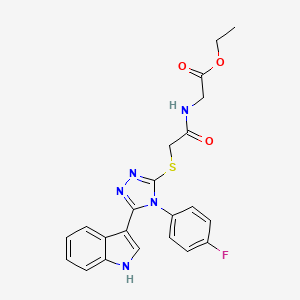

![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)

![N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B2407979.png)